1-(3-Bromo-4-methoxyphenoxy)-3,3-dimethylbutan-2-one
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Overview
Description
1-(3-Bromo-4-methoxyphenoxy)-3,3-dimethylbutan-2-one is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxyphenoxy)-3,3-dimethylbutan-2-one typically involves the reaction of 3-bromo-4-methoxyphenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like acetone or ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxyphenoxy)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the butanone backbone can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of 1-(3-azido-4-methoxyphenoxy)-3,3-dimethylbutan-2-one.
Oxidation: Formation of 1-(3-bromo-4-methoxyphenoxy)-3,3-dimethylbutanoic acid.
Reduction: Formation of 1-(3-bromo-4-methoxyphenoxy)-3,3-dimethylbutan-2-ol.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenoxy)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenoxy)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxyphenol: Shares the bromine and methoxy groups but lacks the butanone backbone.
3-Bromo-4-methoxypyridine: Contains a pyridine ring instead of a phenoxy group.
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane: Contains a tert-butyl dimethylsilane group instead of the butanone backbone.
Uniqueness
1-(3-Bromo-4-methoxyphenoxy)-3,3-dimethylbutan-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications and applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenoxy)-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)12(15)8-17-9-5-6-11(16-4)10(14)7-9/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDOEEQRCNHVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC(=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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